

YJ1206: A Technical Guide to its Apoptosis-Inducing Mechanism in Cancer Cells

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Compound of Interest

Compound Name: YJ1206

Cat. No.: B15541423

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Abstract

YJ1206 is a novel, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1][2] These kinases are critical regulators of transcription elongation and the DNA damage response (DDR).[2] In various cancer cell lines, particularly prostate cancer, **YJ1206** triggers cell-cycle arrest and apoptosis. Mechanistically, the degradation of CDK12/13 disrupts the transcription of long genes, many of which are integral to DNA repair pathways.[2] This leads to an accumulation of DNA damage, which in turn induces programmed cell death. A key finding is that **YJ1206** treatment also elicits a compensatory activation of the pro-survival AKT signaling pathway.[3] This creates a synthetic lethal vulnerability, whereby the combination of **YJ1206** with an AKT pathway inhibitor results in a synergistic enhancement of apoptosis and tumor regression.[3] This guide provides an in-depth overview of the mechanism of action of **YJ1206**, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated molecular pathways and workflows.

Core Mechanism of Action

YJ1206 functions as a molecular bridge, bringing CDK12 and CDK13 into proximity with an E3 ubiquitin ligase. This action tags the kinases for proteasomal degradation, leading to their rapid and efficient removal from the cell. The depletion of CDK12/13 inhibits the phosphorylation of the C-terminal domain of RNA Polymerase II, which is essential for the transcriptional

elongation of long genes, including those critical for DNA damage repair (e.g., BRCA1, ATM). The resulting DDR deficiency leads to the accumulation of DNA double-strand breaks, triggering cell cycle arrest and activation of the intrinsic apoptotic cascade.^[2]

Quantitative Data on YJ1206 Activity

The following tables summarize the quantitative effects of **YJ1206** on various cancer cell lines as reported in preclinical studies.

Table 1: In Vitro Cytotoxicity of **YJ1206**

Cell Line	Cancer Type	IC50 (nM)	Citation(s)
VCaP	Prostate Cancer	12.55	^[1] ^[4]
22Rv1	Prostate Cancer	Not explicitly quantified, but potent antiproliferative activity demonstrated.	^[4] ^[3]

Table 2: Effect of **YJ1206** on Cell Cycle Distribution in VCaP Cells

Data derived from studies on the precursor compound YJ9069, which demonstrated a dose-dependent increase in the sub-G1 population, indicative of apoptosis. Specific percentages for **YJ1206** are illustrative based on these findings.

Treatment (15h)	% Sub-G1 (Apoptosis)	% G1 Phase	% S Phase	% G2/M Phase	Citation(s)
Vehicle (DMSO)	~2%	~60%	~25%	~13%	^[3]
YJ1206 (100 nM)	Increased	Decreased	Decreased	Increased	^[3]
YJ1206 (500 nM)	Significantly Increased	Significantly Decreased	Significantly Decreased	Significantly Increased	^[3]

Table 3: Induction of Apoptotic Markers by **YJ1206**

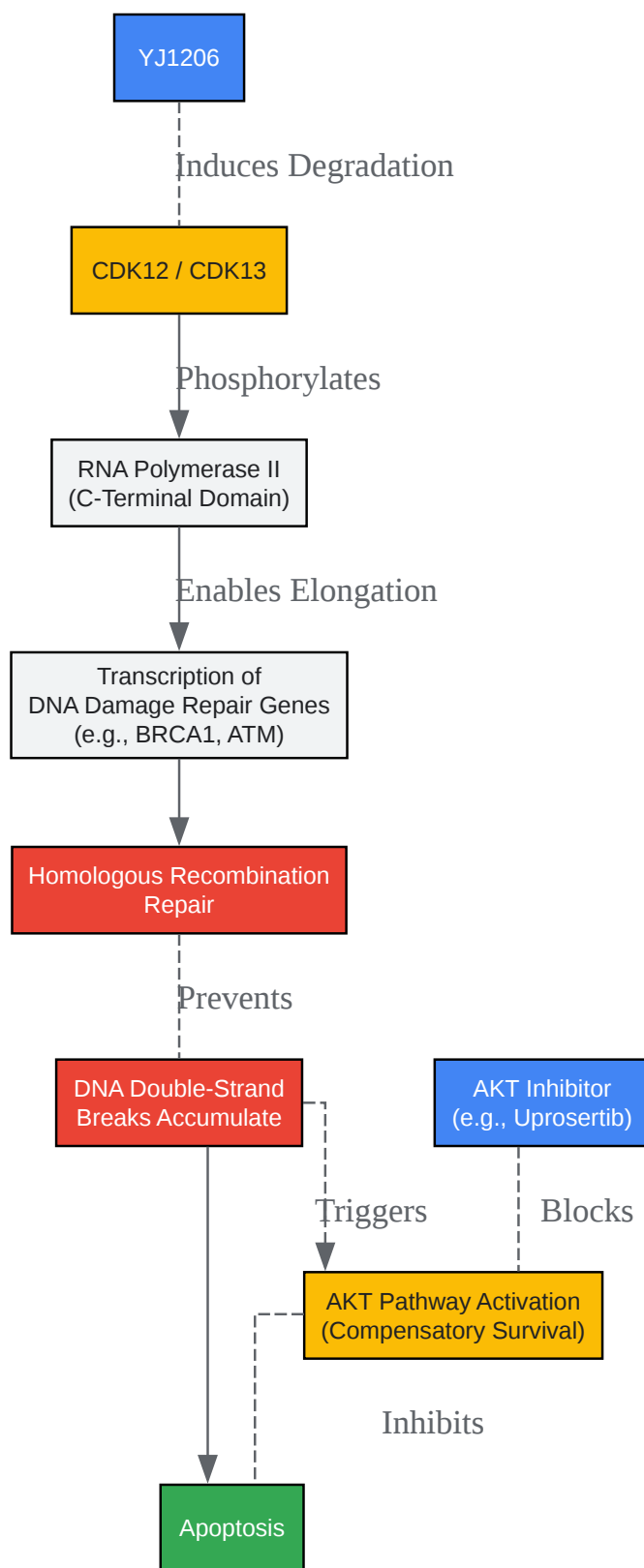
Observations are based on Western blot and immunohistochemistry analyses showing a significant increase in cleaved PARP and TUNEL staining in tumor xenografts treated with **YJ1206**. Fold changes are illustrative.

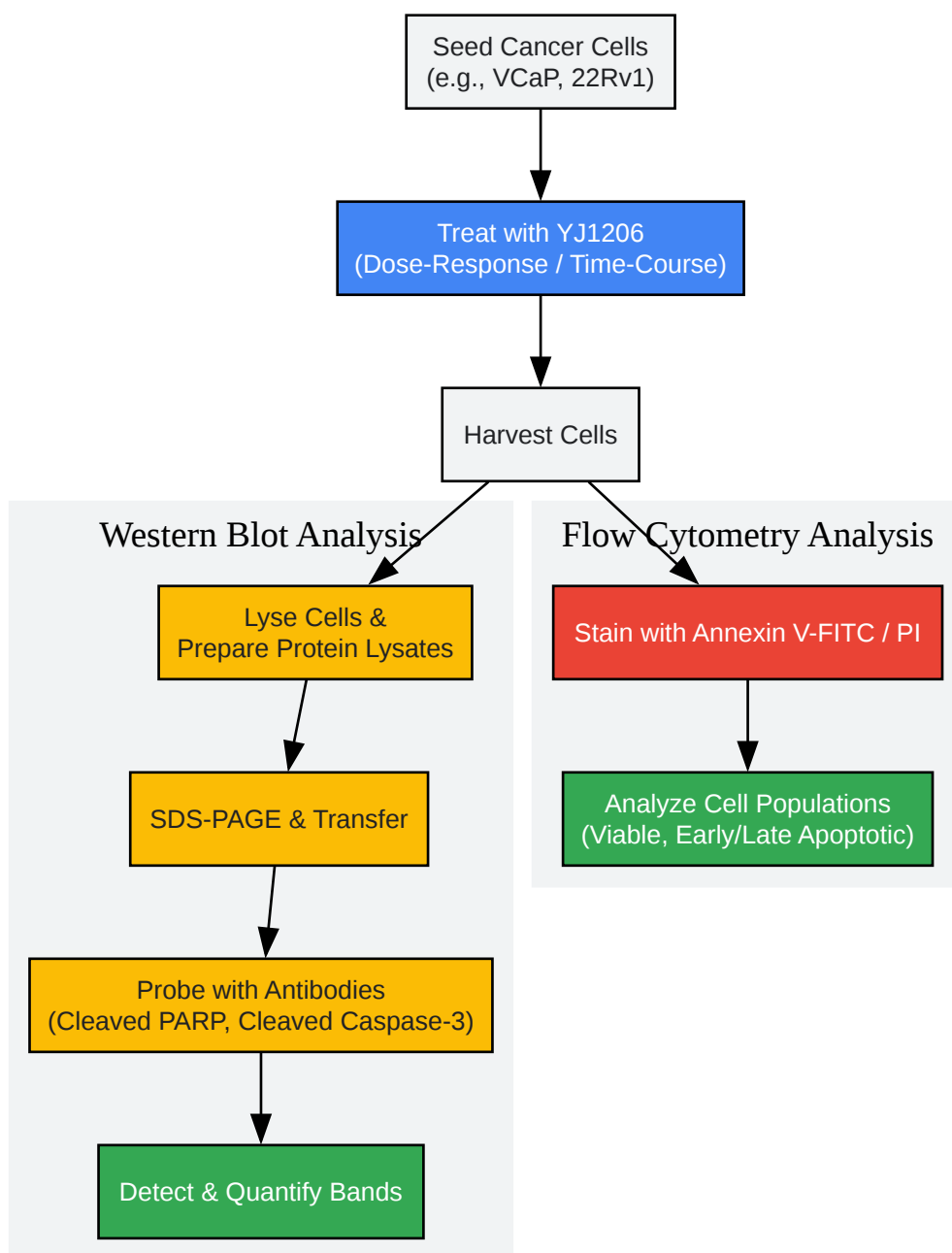
Cell Line/Model	Marker	Treatment	Fold Increase vs. Control	Citation(s)
VCaP-CRPC Xenograft	Cleaved PARP	YJ1206 (oral admin)	Significant Increase	[3]
VCaP-CRPC Xenograft	TUNEL Staining	YJ1206 (oral admin)	Significant Increase	[3]
22Rv1	Cleaved PARP	YJ1206 + Uprosertib	Synergistic Increase	[5] [3]

Signaling Pathways and Experimental Workflows

YJ1206-Induced Apoptosis Signaling Pathway

The diagram below illustrates the primary mechanism of **YJ1206**. It degrades CDK12/13, leading to impaired DNA damage repair and subsequent apoptosis. It also shows the compensatory activation of the AKT pathway, highlighting the rationale for combination therapy.





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